Product packaging for ethyl 5,6-difluoro-1H-indole-2-carboxylate(Cat. No.:CAS No. 169674-34-4)

ethyl 5,6-difluoro-1H-indole-2-carboxylate

Cat. No.: B068647
CAS No.: 169674-34-4
M. Wt: 225.19 g/mol
InChI Key: OVSOYWROLOCQIS-UHFFFAOYSA-N
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Description

Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a high-value fluorinated indole derivative serving as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a multifunctional indole scaffold, incorporating both an ester group at the 2-position and two fluorine atoms at the 5- and 6-positions. The electron-withdrawing fluorine atoms significantly influence the electronic properties and metabolic stability of molecules derived from this intermediate, making it particularly valuable for the synthesis of potential pharmacologically active agents. Its primary research applications include serving as a key precursor in the construction of more complex heterocyclic systems, such as fused indole-based compounds, and as a core scaffold for the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics. The ester functional group provides a convenient handle for further synthetic elaboration through hydrolysis to the carboxylic acid or reduction to the alcohol, enabling rapid diversification of structure-activity relationships (SAR). Researchers utilize this building block to explore novel chemical space and to optimize the potency, selectivity, and drug-like properties of lead compounds, particularly in oncology and central nervous system (CNS) drug discovery programs where fluorinated indoles are of significant interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F2NO2 B068647 ethyl 5,6-difluoro-1H-indole-2-carboxylate CAS No. 169674-34-4

Properties

IUPAC Name

ethyl 5,6-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSOYWROLOCQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597134
Record name Ethyl 5,6-difluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-34-4
Record name Ethyl 5,6-difluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The synthesis initiates with 3,4-difluoro-2-nitrotoluene, which undergoes reductive cyclization. The nitro group is reduced using catalytic hydrogenation (H₂/Pd-C) or ammonium formate, forming an intermediate enamine. Cyclization under acidic conditions (e.g., HCl/EtOH) yields the indole core.

Reaction Optimization

  • Temperature Control : Cyclization proceeds optimally at 80–90°C, preventing side reactions such as over-reduction.

  • Solvent Selection : Ethanol or dimethylformamide (DMF) enhances solubility of intermediates, achieving 75–85% yields.

ParameterOptimal ConditionYield (%)
Temperature85°C82
CatalystPd-C (10%)78
SolventEthanol85

Regioselective Fluorination Strategies

Introducing fluorine at the 5- and 6-positions demands precise control to avoid off-target halogenation. Two primary approaches are employed: direct electrophilic fluorination and Halex reactions .

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) target electron-rich positions on the indole ring. The ester group at position 2 acts as a meta-directing group, guiding fluorination to positions 5 and 6.

  • Conditions :

    • Reagent : Selectfluor® (2.2 equiv)

    • Solvent : Acetonitrile, 0°C to room temperature

    • Yield : 68–72%

Reagent SystemTemperature (°C)Yield (%)
KF/18-crown-612065
KF/TBAB10060

Esterification of the Carboxylic Acid Intermediate

The ethyl ester group is introduced via Fischer esterification or alkylation of a carboxylate salt.

Fischer Esterification

  • Conditions :

    • Ethanol (excess), H₂SO₄ (catalytic), reflux (78°C)

    • Reaction Time : 12–16 hours

    • Yield : 88–92%

Alkylation of Potassium Carboxylate

For acid-sensitive substrates, the carboxylate intermediate is alkylated using ethyl iodide in DMF:

  • Base : K₂CO₃

  • Temperature : 60°C

  • Yield : 85%

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (30:70 v/v). Fractions are analyzed by TLC (Rf = 0.4).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.42 (q, 2H, J = 7.1 Hz, OCH₂), 7.12–7.18 (m, 2H, Ar-H).

  • ¹⁹F NMR : δ -112.5 (d, J = 8.3 Hz, F-5), -115.2 (d, J = 8.3 Hz, F-6).

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot studies using continuous-flow reactors demonstrate improved efficiency:

  • Throughput : 1.2 kg/day

  • Purity : 98.5% (HPLC)

Cost Analysis

ComponentCost per kg ($)
3,4-Difluoro-2-nitrotoluene320
Selectfluor®1,150
Total Production2,800

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester at the C2 position undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in medicinal chemistry.

Reaction ConditionsReagents/AgentsYieldSource
Alkaline hydrolysis (NaOH, MeOH)1 N NaOH, methanol, reflux76%
Acidic workup (HCl)Aqueous HCl for neutralization

Example Protocol
A solution of ethyl 5,7-dichloro-1H-indole-2-carboxylate (analogous substrate) in 1 N NaOH and methanol was refluxed for 3 hours. After acidification with HCl, the product (5,7-dichloro-1H-indole-2-carboxylic acid) was isolated in 76% yield . This method is directly applicable to the hydrolysis of the 5,6-difluoro analog.

Substitution Reactions

The fluorine atoms at positions 5 and 6 can participate in nucleophilic aromatic substitution (NAS) under specific conditions. Additionally, the indole nitrogen and C3 position are sites for functionalization.

Halogenation at C3

Iodination at C3 enhances reactivity for cross-coupling reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Electrophilic iodinationN-Iodosuccinimide (NIS), DMF3-Iodo-5,6-difluoro-1H-indole-2-carboxylate87%

Example Protocol
Ethyl 5,7-difluoro-1H-indole-2-carboxylate (analog) was treated with NIS in DMF under reflux to introduce iodine at C3.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling introduces aryl/alkyl amines at C3 or C6 positions.

Substrate ModificationReagents/ConditionsProductYieldSource
C6-Bromo derivativePd(OAc)₂, XPhos, substituted aniline6-Amino-5,6-difluoro-1H-indole-2-carboxylate93%

Example Protocol
Ethyl 6-bromo-1H-indole-2-carboxylate was reacted with 4-(trifluoromethyl)benzyl bromide under Pd catalysis to yield C6-substituted derivatives .

Cross-Coupling Reactions

The iodinated derivative facilitates Suzuki–Miyaura and related couplings for biaryl synthesis.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki couplingArylboronic acid, Pd(PPh₃)₄3-Aryl-5,6-difluoro-1H-indole-2-carboxylate82%

Example Protocol
3-Iodo-5,6-difluoro-1H-indole-2-carboxylate was coupled with phenylboronic acid using Pd(PPh₃)₄ to form a biaryl product.

Oxidation and Reduction

The indole ring and ester group undergo redox transformations.

Oxidation

Target SiteReagents/ConditionsProductYieldSource
Indole ring oxidationKMnO₄, acidic conditionsOxindole or quinoline derivatives

Reduction

Target SiteReagents/ConditionsProductYieldSource
Ester to alcoholLiAlH₄, THF5,6-Difluoro-1H-indole-2-methanol68%

Functionalization via Vilsmeier–Haack Reaction

The C3 position is formylated to introduce aldehyde groups for further derivatization.

SubstrateReagents/ConditionsProductYieldSource
Ethyl 5,6-difluoro-1H-indole-2-carboxylatePOCl₃, DMF3-Formyl-5,6-difluoro-1H-indole-2-carboxylate95%

Example Protocol
The indole derivative was treated with POCl₃ and DMF at 0°C, followed by hydrolysis to yield the aldehyde .

Key Structural Insights and Reactivity Trends

  • Fluorine Substituents : The 5,6-difluoro configuration enhances electron-withdrawing effects, activating the indole ring for electrophilic substitution at C3 and deactivating it toward NAS unless strong nucleophiles (e.g., amines under Pd catalysis) are used .
  • Ester Reactivity : The ethyl ester is readily hydrolyzed to carboxylic acid, a precursor for decarboxylation or peptide coupling .
  • Cross-Coupling Utility : Iodination at C3 expands synthetic versatility, enabling access to biaryl and heteroaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Ethyl 5,6-difluoro-1H-indole-2-carboxylate has been investigated for its potential anticancer effects. Research indicates that derivatives of indole compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The fluorinated structure may enhance binding affinities to target proteins or enzymes that are pivotal in cancer progression .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that indole derivatives can exhibit inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics . The introduction of fluorine atoms is believed to improve the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells.

Integrase Inhibition
Recent studies have highlighted the role of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. This compound may serve as a scaffold for developing integrase inhibitors due to its ability to chelate metal ions essential for integrase activity. This property positions it as a promising candidate in the search for novel antiviral agents .

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound is utilized as a versatile building block. Its structure allows for further functionalization, leading to the synthesis of more complex indole derivatives with tailored properties for specific applications. This capability is crucial in drug discovery and development processes where structural modifications can significantly alter biological activity .

Reactivity and Mechanism
The presence of fluorine atoms at the 5 and 6 positions affects the electronic properties of the indole ring, making it more reactive towards electrophiles. This reactivity can be exploited in various synthetic pathways to create derivatives that may exhibit enhanced pharmacological profiles .

Industrial Applications

Dyes and Pigments
this compound has potential applications in the production of dyes and pigments. The unique chemical properties imparted by the fluorine substituents can lead to vibrant colors and improved stability in dye formulations, making them suitable for various industrial applications .

Research and Development
As a compound used in scientific research, it serves as a model for studying the effects of halogenation on indole derivatives' properties. Its synthesis and characterization contribute to understanding structure-activity relationships (SAR) in medicinal chemistry .

Summary Table: Applications Overview

Application AreaDescription
Medicinal ChemistryAnticancer and antimicrobial properties; potential integrase inhibitor for HIV treatment
Chemical SynthesisBuilding block for synthesizing complex organic molecules; enhanced reactivity due to fluorination
Industrial ApplicationsUse in dyes and pigments; valuable in research settings for studying halogenated compounds

Mechanism of Action

The mechanism of action of ethyl 5,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of biological pathways .

Comparison with Similar Compounds

Ethyl 5-Fluoro-1H-Indole-2-Carboxylate

Key Differences :

  • Substituents : Lacks the 6-fluoro group present in the 5,6-difluoro derivative.
  • Reactivity: The mono-fluoro substitution reduces steric and electronic effects compared to the difluoro analog, leading to milder reaction conditions in amidation and coupling reactions. For example, ethyl 5-fluoroindole-2-carboxylate reacts with 4-aminobenzophenone under reflux (190°C, 6 hours) to form carboxamide derivatives with moderate yields (37.5%) .
  • Physical Properties : Lower molecular weight (209.2 g/mol vs. 225.2 g/mol for the difluoro compound) and distinct melting points (e.g., derivatives like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide melt at 249–250°C) .

Ethyl 4,6-Difluoro-1H-Indole-2-Carboxylate

Key Differences :

  • Isomerism : Fluorine atoms occupy the 4- and 6-positions instead of 5- and 6-, altering electronic distribution and intermolecular interactions.
  • Physical Properties : Boiling point (342.5±37.0°C) and density (1.4±0.1 g/cm³) differ slightly from the 5,6-difluoro isomer, though molecular weight remains identical (225.2 g/mol). The 4,6-difluoro variant exhibits a higher logP value (3.24 vs. ~2.5–3.0 estimated for 5,6-difluoro), suggesting increased lipophilicity .

Methyl 5,6-Dimethoxy-1H-Indole-2-Carboxylate

Key Differences :

  • Substituents : Methoxy groups at 5- and 6-positions instead of fluorine atoms. Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature.
  • Spectroscopic Data : DFT studies reveal distinct vibrational frequencies (e.g., C=O stretching at ~1670 cm⁻¹) and HOMO-LUMO gaps (~4.5 eV), reflecting altered electronic properties compared to fluorinated analogs .
  • Crystallography : Single-crystal X-ray studies confirm planar indole cores but with longer C–O bond lengths (1.36 Å for methoxy groups) compared to C–F bonds (~1.34 Å) .

Ethyl 5-Methoxy-1H-Indole-2-Carboxylate

Key Differences :

  • Substituents : Single methoxy group at the 5-position.
  • Applications : Primarily used in synthesizing fluorescent probes and agrochemical intermediates due to its tunable electronic properties.

Tabulated Comparison of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) logP Key Applications
Ethyl 5,6-difluoro-1H-indole-2-carboxylate C₁₁H₉F₂NO₂ 225.2 N/A N/A ~2.8 Pharmaceutical intermediates
Ethyl 4,6-difluoro-1H-indole-2-carboxylate C₁₁H₉F₂NO₂ 225.2 N/A 342.5±37.0 3.24 Organic synthesis
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate C₁₂H₁₃NO₄ 235.2 199–201 N/A ~1.5 Spectroscopic studies
Ethyl 5-fluoro-1H-indole-2-carboxylate C₁₁H₁₀FNO₂ 209.2 N/A N/A ~2.3 Carboxamide synthesis

Research Findings and Reactivity Trends

  • Fluorine vs. Methoxy Substituents : Fluorine’s electronegativity increases the acidity of the indole NH group (pKa ~12–14 for fluorinated vs. ~15–16 for methoxylated analogs), enhancing deprotonation efficiency in metal-catalyzed reactions .
  • Synthetic Utility : this compound’s dual fluorine atoms improve regioselectivity in palladium-catalyzed cross-couplings, whereas methoxy-substituted analogs are prone to demethylation under harsh conditions .
  • Spectroscopic Signatures : The ¹H-NMR of fluorinated indoles shows deshielded aromatic protons (δ 7.3–8.0 ppm) compared to methoxy analogs (δ 6.8–7.5 ppm) due to fluorine’s inductive effects .

Biological Activity

Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their pharmacological properties. They exhibit a range of activities such as antiviral , anticancer , and antimicrobial effects. The indole structure allows for interactions with various biological targets, enhancing the compound's therapeutic potential.

The mechanism of action for this compound primarily involves its ability to bind to specific receptors and enzymes. The presence of fluorine atoms in the structure is believed to enhance binding affinity and metabolic stability. This compound can modulate the activity of various molecular targets, influencing cellular pathways related to disease progression.

Biological Activities

  • Anticancer Activity
    • This compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer of HIV-1 integrase, which is crucial for viral replication .
    • In vitro assays have demonstrated that certain indole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Antiviral Properties
    • Research has highlighted the potential of indole derivatives as antiviral agents. This compound may inhibit viral replication by targeting viral enzymes such as integrase . The binding conformation analysis suggests that the indole core effectively chelates metal ions within the active site of integrase, thereby disrupting its function .
  • Antimicrobial Effects
    • Indole derivatives are also recognized for their antimicrobial properties. This compound may exhibit activity against a range of pathogens due to its structural characteristics that facilitate interaction with microbial targets .

Case Studies and Research Findings

StudyFindingsIC50 Values
Inhibition of HIV-1 integrase by indole derivatives0.13 μM (optimized derivative)
Antitumor activity against various cancer cell lines3.11 μM (best-performing derivative)
Cytotoxicity against malignant brain tumorsVaried across different derivatives

Q & A

Basic: What are the common synthetic routes for ethyl 5,6-difluoro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization of fluorinated precursors or direct functionalization of the indole core. For example, describes a method using PEG-400/DMF as a solvent system with CuI catalysis for coupling reactions, achieving a 42% yield after purification via flash chromatography (70:30 ethyl acetate/hexane). Reaction conditions such as solvent polarity, catalyst choice (e.g., CuI vs. Pd-based catalysts), and temperature critically impact yield. Lower yields may result from side reactions like dehalogenation or incomplete cyclization. Optimizing stoichiometry and using anhydrous conditions can mitigate these issues .

Advanced: How can regioselectivity challenges in introducing fluorine substituents at the 5 and 6 positions of the indole ring be addressed?

Answer:
Regioselective fluorination often requires directing groups or controlled electrophilic substitution. highlights a synthesis of tetrafluoroindole using hexafluorobenzene, where fluorine’s electron-withdrawing nature directs subsequent substitutions. For 5,6-difluoro derivatives, pre-functionalized precursors (e.g., 4-chloro-6-fluoroindole, as in ) can be used to install fluorine atoms sequentially. Computational modeling (e.g., DFT) predicts reactive sites, while NMR (e.g., 19F^{19}\text{F} spectra) validates regiochemistry .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Confirm substituent positions and ester group integrity (e.g., carbonyl resonance at ~165 ppm).
  • 19F^{19}\text{F} NMR : Distinguishes between 5- and 6-fluoro isomers via distinct chemical shifts (e.g., reports δ = -120 to -130 ppm for fluorinated indoles).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at 257.21 for C12_{12}H10_{10}F3_3NO2_2).
  • TLC/HPLC : Assess purity, with ethyl acetate/hexane systems commonly used for separation .

Advanced: How should researchers resolve discrepancies in NMR chemical shifts reported for similar fluorinated indole derivatives?

Answer:
Contradictions may arise from solvent effects, concentration, or instrumentation. To resolve:

Cross-reference data from multiple sources (e.g., vs. 12).

Use internal standards (e.g., TMS for 1H^1\text{H}, CFCl3_3 for 19F^{19}\text{F}).

Replicate experiments under identical conditions.

Compare with computational predictions (e.g., Gaussian NMR shielding calculations). For example, notes variations in 19F^{19}\text{F} shifts due to ring strain or solvation .

Advanced: What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Model transition states and charge distribution (e.g., Fukui indices) to identify reactive sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., C-2 carboxylate vs. fluorinated positions).
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions. ’s synthesis of tetrafluoroindole employed such strategies to predict regioselectivity .

Basic: In what pharmacological or materials science applications is this compound commonly employed?

Answer:
The compound serves as a precursor for bioactive molecules (e.g., kinase inhibitors or antioxidants, as in ). Fluorine atoms enhance metabolic stability and binding affinity in drug design. In materials science, its rigid indole core and electron-withdrawing groups make it a candidate for OLEDs or sensors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5,6-difluoro-1H-indole-2-carboxylate
Reactant of Route 2
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ethyl 5,6-difluoro-1H-indole-2-carboxylate

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